5-(4-Fluorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, substituted with fluorophenyl and trifluoromethyl groups, and an oxadiazole ring. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in medicinal chemistry, materials science, and other research areas.
Preparation Methods
The synthesis of 5-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the fluorophenyl and trifluoromethyl groups. The final step involves the formation of the oxadiazole ring. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
5-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and trifluoromethyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The oxadiazole ring contributes to its stability and bioavailability .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives and oxadiazole-containing molecules. Compared to these, 5-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Examples of similar compounds are 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and PHTPP .
Properties
Molecular Formula |
C21H11F4N5O |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
5-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H11F4N5O/c22-14-8-6-12(7-9-14)15-10-17(21(23,24)25)30-18(26-15)11-16(28-30)20-27-19(29-31-20)13-4-2-1-3-5-13/h1-11H |
InChI Key |
QVBXJCCANUDYQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)F)C(F)(F)F |
Origin of Product |
United States |
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